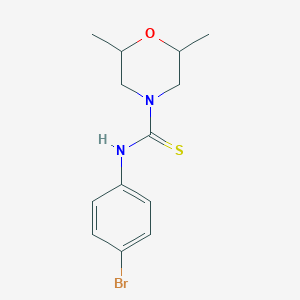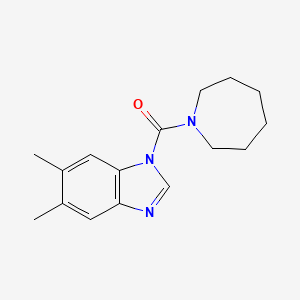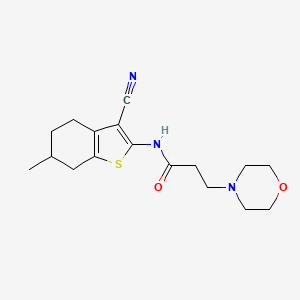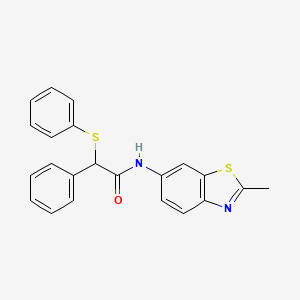
N-(4-bromophenyl)-2,6-dimethyl-4-morpholinecarbothioamide
説明
Synthesis Analysis
The synthesis of related compounds often involves complex reactions, including the use of copper(I) iodide catalysis and various substrates such as bromophenyl derivatives and morpholine. For example, the synthesis of 2-(morpholin-4-yl)1-benzothiophene showcases the intricate methods required to construct similar molecules, highlighting the creativity and precision needed in synthetic chemistry (Petrov, Popova, Androsov, 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(4-Bromophenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been elucidated through techniques such as X-ray diffraction. These studies reveal the spatial arrangement of atoms within the molecule, including intramolecular hydrogen bonds and the geometry of its crystal lattice, providing insight into its chemical behavior and interaction potential (Saeed, Rashid, Bhatti, Jones, 2010).
Chemical Reactions and Properties
The chemical behavior of N-(4-Bromophenyl)-2,6-dimethyl-4-morpholinecarbothioamide derivatives involves various reactions, including cyclizations and interactions with other chemical entities. These reactions are crucial for modifying the compound or for synthesizing related molecules with different properties or biological activities (Petrov, Popova, Krivchun, Belyakov, 2020).
Physical Properties Analysis
The physical properties of similar compounds, such as their crystalline structure and solubility, are determined through empirical studies and theoretical calculations. These properties are essential for understanding the compound's stability, reactivity, and suitability for specific applications, including pharmaceutical development (Fritz, Mumtaz, Yar, McGarrigle, Aggarwal, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with biological molecules, are key to exploring the potential applications of N-(4-Bromophenyl)-2,6-dimethyl-4-morpholinecarbothioamide in areas such as medicinal chemistry. Studies focus on its ability to undergo specific reactions and its potential biological activities, paving the way for its use in drug discovery and development (Hao, Lu, Chen, Wang, Ding, Liu, 2017).
科学的研究の応用
Synthesis and Characterization
One study highlights the synthesis and structural characterization of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, a compound with a similar structural motif to N-(4-bromophenyl)-2,6-dimethyl-4-morpholinecarbothioamide. This research provides valuable insights into the molecular structure, confirming the configuration through X-ray crystallography and exploring its potential interactions and reactivity based on the structural analysis (Saeed, Rashid, Bhatti, & Jones, 2010).
Complexation with Metals
Research involving the synthesis and complexation of morpholine derivatives with palladium(II) and mercury(II) showcases the utility of these compounds in forming metal complexes. This study synthesizes N-{2-(4-methoxyphenyltelluro)ethyl}morpholine (L1) and its bis{2-(N-morpholino)ethyl}telluride (L2) counterpart, examining their complexation behaviors with palladium(II) and mercury(II). The crystal structures of the resulting complexes were determined, providing insights into their potential applications in material science and catalysis (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).
Potential Biological Applications
Although direct studies on N-(4-bromophenyl)-2,6-dimethyl-4-morpholinecarbothioamide's biological applications are not available, research on structurally related compounds provides insights into potential pharmacological interests. For instance, compounds with morpholine derivatives have been explored for their antifungal activities, indicating the potential of N-(4-bromophenyl)-2,6-dimethyl-4-morpholinecarbothioamide in similar biological applications (Weiqun, Wen, Liqun, & Xianchen, 2005).
特性
IUPAC Name |
N-(4-bromophenyl)-2,6-dimethylmorpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2OS/c1-9-7-16(8-10(2)17-9)13(18)15-12-5-3-11(14)4-6-12/h3-6,9-10H,7-8H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYIPVJVZMTHNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200464 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-bromophenyl)-2,6-dimethylmorpholine-4-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-chlorophenyl)sulfonyl]-2-(1-piperidinylcarbonyl)piperidine](/img/structure/B4020370.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4020371.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4020380.png)
![1-[3-(3-cyclohexen-1-ylmethoxy)-2-hydroxypropyl]-3-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B4020384.png)


![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)acetamide](/img/structure/B4020411.png)
![2-methylbenzo-1,4-quinone 4-[O-(4-bromobenzoyl)oxime]](/img/structure/B4020417.png)
![N-[2-(cyclohexylthio)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B4020421.png)
![N-[4-({[1-(1H-benzimidazol-2-yl)ethyl]amino}carbonyl)phenyl]-2-methyl-3-furamide](/img/structure/B4020429.png)
![N~1~-(2,3-dimethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4020432.png)
![2-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4020446.png)
![N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B4020464.png)